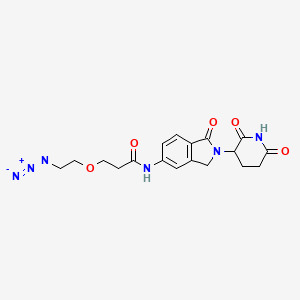
Lenalidomide-5'-CO-PEG1-C2-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide-5’-CO-PEG1-C2-azide is a compound that incorporates the Lenalidomide-based cereblon ligand and a linker. It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-5’-CO-PEG1-C2-azide involves the incorporation of the Lenalidomide-based cereblon ligand and a linker. The azide group is introduced to facilitate click chemistry reactions. The synthetic route typically involves the following steps:
Formation of the Lenalidomide-based cereblon ligand: This step involves the synthesis of the Lenalidomide derivative.
Attachment of the PEG1 linker: The PEG1 linker is attached to the Lenalidomide derivative.
Introduction of the azide group: The azide group is introduced to the PEG1 linker to form the final compound
Industrial Production Methods
Industrial production methods for Lenalidomide-5’-CO-PEG1-C2-azide are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale production of the Lenalidomide-based cereblon ligand and PEG1 linker.
Assembly of the final compound: Combining the intermediates and introducing the azide group under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Lenalidomide-5’-CO-PEG1-C2-azide undergoes several types of reactions:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules in the presence of copper catalysts.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with DBCO or BCN-containing molecules without the need for a catalyst
Common Reagents and Conditions
CuAAC: Requires copper catalysts and alkyne-containing molecules.
SPAAC: Requires DBCO or BCN-containing molecules and can proceed without a catalyst
Major Products
The major products formed from these reactions are cycloaddition products, where the azide group forms a triazole ring with the alkyne or DBCO/BCN group .
科学研究应用
Lenalidomide-5’-CO-PEG1-C2-azide has several scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugation.
Biology: Employed in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of advanced materials and nanotechnology .
作用机制
Lenalidomide-5’-CO-PEG1-C2-azide exerts its effects through the modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase. It binds to cereblon, a substrate adaptor of the complex, and induces the ubiquitination and subsequent proteasomal degradation of specific proteins, such as IKZF1 and IKZF3 in multiple myeloma .
相似化合物的比较
Similar Compounds
- Thalidomide-PEG1-azide
- Pomalidomide-PEG1-azide
- Thalidomide-NH-amido-PEG2-C2-NH2
- Pomalidomide-PEG2-azide
Uniqueness
Lenalidomide-5’-CO-PEG1-C2-azide is unique due to its specific incorporation of the Lenalidomide-based cereblon ligand and its ability to undergo both CuAAC and SPAAC reactions. This versatility makes it a valuable tool in various scientific research applications .
属性
分子式 |
C18H20N6O5 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC 名称 |
3-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanamide |
InChI |
InChI=1S/C18H20N6O5/c19-23-20-6-8-29-7-5-16(26)21-12-1-2-13-11(9-12)10-24(18(13)28)14-3-4-15(25)22-17(14)27/h1-2,9,14H,3-8,10H2,(H,21,26)(H,22,25,27) |
InChI 键 |
VTQKKHGCROKXSG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCOCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,1,3-dioxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B14778833.png)
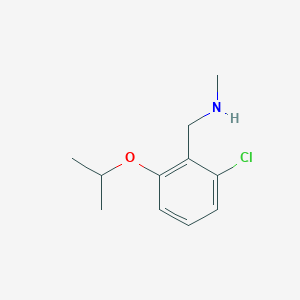
![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14778859.png)
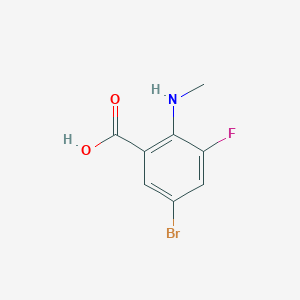
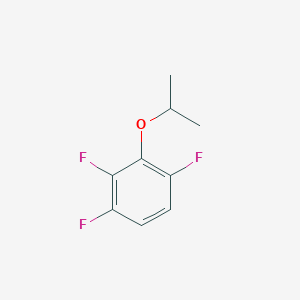
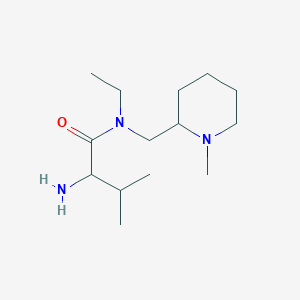
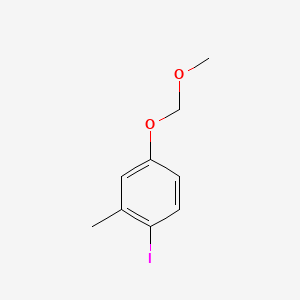
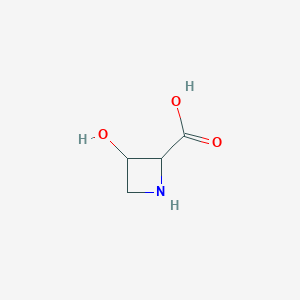
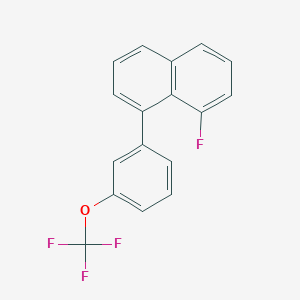
![ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B14778897.png)
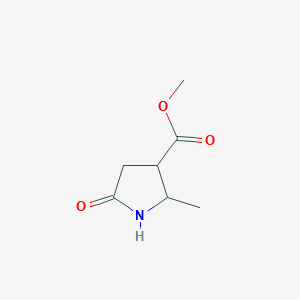
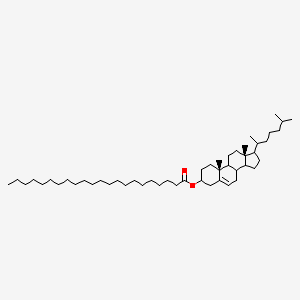
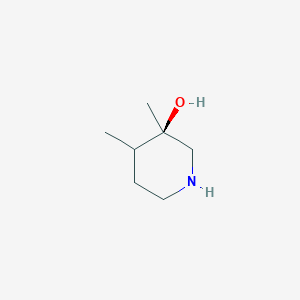
![5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one; 3'-(gamma,gamma-Dimethylallyl)wighteone; 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone](/img/structure/B14778923.png)
